Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-
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Overview
Description
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an amino group at the 4-position and a phenyl group attached to the methanone moiety further enhances its chemical properties and biological activities .
Preparation Methods
The synthesis of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenyl Group: The phenyl group can be attached via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity and efficiency .
Chemical Reactions Analysis
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also exhibit significant biological activities and are used as kinase inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds have been studied for their anticancer properties and share structural similarities with pyrrolo[2,3-b]pyridine derivatives.
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound is another example of a pyrrolo[2,3-b]pyridine derivative with potential therapeutic applications.
The uniqueness of Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound for further research and development .
Properties
CAS No. |
858116-82-2 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
(4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H11N3O/c15-11-6-7-16-14-12(11)10(8-17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) |
InChI Key |
LWALKWBYIAGBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=NC=CC(=C23)N |
Origin of Product |
United States |
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